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Compound of Interest

Compound Name: Allyl propyl disulfide

Cat. No.: B1197967

Abstract: Allyl propyl disulfide is a key organosulfur compound responsible for the
characteristic pungent and savory flavors of Allium vegetables, most notably onions and garlic.
This technical guide provides a comprehensive overview of allyl propyl disulfide for
researchers, scientists, and flavor development professionals. It delves into the compound's
chemical and physical properties, natural occurrence, and sensory characteristics. Detailed
experimental protocols for its synthesis, isolation, and quantification are presented, alongside
an exploration of its stability under various food processing conditions and its established
safety and regulatory status as a food flavoring agent.

Introduction

Allyl propyl disulfide (APDS) is a volatile organosulfur compound that plays a pivotal role in
the flavor chemistry of many culinary staples.[1][2] As a major component of onion oil, its
characteristic pungent, sulfurous, and slightly sweet flavor profile is integral to the sensory
experience of a wide array of savory dishes.[3][4] Understanding the chemical, sensory, and
technological aspects of APDS is crucial for food scientists and flavor chemists aiming to create
authentic and impactful flavor profiles in processed foods. This guide offers a detailed
examination of APDS, from its fundamental properties to its application and stability in food
systems.

Chemical and Physical Properties

Allyl propyl disulfide is a pale-yellow liquid with a strong, pungent odor reminiscent of onions
and garlic.[3] Its chemical structure consists of an allyl group and a propyl group linked by a
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disulfide bond.

Property Value Reference
Chemical Formula CeH12S2 [3]
Molecular Weight 148.29 g/mol [5]
CAS Number 2179-59-1 [3]
FEMA Number 4073 [6]
JECFA Number 1700 [7]
Appearance Clear pale yellow liquid [31[5]
Odor Pungent, onion, garlic [3]
Taste Resembling cooked onions [5]
Boiling Point 69 °C at 16 mmHg [4]
Melting Point -15°C [4]
Flash Point 56 °C [4]
Solubility Insoluble in water [3114]
Density 0.99 g/cm?3 [4]

Natural Occurrence and Concentration

Allyl propyl disulfide is a naturally occurring compound found predominantly in plants of the

Allium genus. It is a significant contributor to the volatile profiles of onions (Allium cepa) and, to

a lesser extent, garlic (Allium sativum).[1][2] The concentration of allyl propyl disulfide can

vary depending on the specific cultivar, growing conditions, and post-harvest handling.
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Concentration

Food Source Analytical Method Reference
Range
Chief volatile

Onion (Allium cepa) component of onion GC-MS [5]

oil

Present, but typically
Garlic (Allium sativum)  less abundant than GC-MS [1]
diallyl disulfide

The formation of allyl propyl disulfide and other thiosulfinates in Allium species is a result of
enzymatic action when the plant cells are damaged, such as through cutting or crushing.

Sensory Properties and Flavor Profile

The sensory characteristics of allyl propyl disulfide are central to its role as a flavor
compound. It is described as having a potent and complex flavor profile.

Sensory Attribute Description
Odor Pungent, alliaceous, onion, garlic, green
Taste Cooked onion, savory, slightly sweet, sulfurous

The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as
"green”. The perceived flavor can be influenced by its concentration and the food matrix in
which it is present.

Flavor Perception Pathway

The perception of flavors, including those from sulfur compounds, is a complex process
involving taste and olfactory receptors. While the specific receptors for allyl propyl disulfide
have not been definitively identified, it is understood that volatile sulfur compounds interact with
olfactory receptors in the nasal cavity. The "taste" of these compounds is largely a retronasal
olfactory sensation. The general mechanism for taste and flavor perception involves G-protein
coupled receptors (GPCRs) located on taste receptor cells.
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Figure 1: Generalized flavor perception pathway for volatile compounds.
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Experimental Protocols
Synthesis of Allyl Propyl Disulfide

A common method for the synthesis of unsymmetrical disulfides like allyl propyl disulfide
involves the reaction of a thiol with a sulfenyl chloride.

Materials:

Allyl mercaptan

o Propyl sulfenyl chloride

e Anhydrous diethyl ether

e Pyridine

e Stirring apparatus

e Dropping funnel

e |ce bath

e Separatory funnel

e Rotary evaporator

Distillation apparatus

Procedure:

 Dissolve allyl mercaptan in anhydrous diethyl ether in a flask equipped with a stirrer and a
dropping funnel, and cool the flask in an ice bath.

» Slowly add a solution of propyl sulfenyl chloride in anhydrous diethyl ether to the stirred
solution of allyl mercaptan. A small amount of pyridine can be added as a catalyst and to
neutralize the HCI byproduct.
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 After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room
temperature.

e Wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and
then again with water in a separatory funnel.

» Dry the ethereal layer over anhydrous sodium sulfate.
* Remove the diethyl ether using a rotary evaporator.

» Purify the crude allyl propyl disulfide by vacuum distillation.

Reaction in : .
Allyl Mercaptan + Aqueous Workup Drying Solvent Evaporation Pure Allyl Propyl
Propyl Sulfenyl Chloride > Anhydrzléz [B)l;t’l;)yl Ether (H20, NaHCOs3) (Na2S0a4) (Rotary Evaporator) Vacuum Distillation Disulfide

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of allyl propyl disulfide.

Isolation from Onion Oil

Allyl propyl disulfide can be isolated from natural sources, such as onion oil, through
fractional distillation.

Materials:

Onion oil

Fractional distillation apparatus

Vacuum pump

Heating mantle

Procedure:

o Set up a fractional distillation apparatus suitable for vacuum distillation.
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e Place the onion oil in the distillation flask.
e Apply a vacuum to the system.
o Gently heat the onion oil using a heating mantle.

o Collect the fractions that distill at the boiling point of allyl propyl disulfide under the applied
vacuum.

e Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to
confirm the purity.

Quantification in Food Matrices by GC-MS

The quantification of allyl propyl disulfide in food samples is typically performed using Gas
Chromatography-Mass Spectrometry (GC-MS) with a headspace or solid-phase
microextraction (SPME) sample introduction method.

Instrumentation:

e Gas chromatograph coupled to a mass spectrometer (GC-MS)

o Headspace autosampler or SPME setup

» Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms)
Procedure:

o Sample Preparation: Homogenize the food sample. For solid samples, a known weight is
placed in a headspace vial with a saturated salt solution to improve the release of volatiles.

o Headspace/SPME Extraction: Equilibrate the vial at a specific temperature (e.g., 60°C) for a
set time. For headspace analysis, a sample of the vial's headspace is injected into the GC.
For SPME, the fiber is exposed to the headspace for a defined period and then desorbed in
the GC inlet.

o GC Separation: Use a temperature program that effectively separates allyl propyl disulfide
from other volatile compounds. A typical program might start at 40°C, hold for a few minutes,

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1197967?utm_src=pdf-body
https://www.benchchem.com/product/b1197967?utm_src=pdf-body
https://www.benchchem.com/product/b1197967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

and then ramp up to 250°C.

o MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for
higher sensitivity and specificity, monitoring characteristic ions of allyl propyl disulfide (e.g.,
m/z 41, 73, 148).

» Quantification: Prepare a calibration curve using standards of allyl propyl disulfide in a
similar matrix to the sample. The concentration in the sample is determined by comparing its
peak area to the calibration curve.

Stability in Food Processing

The stability of allyl propyl disulfide is a critical consideration in food processing, as it can be
susceptible to degradation under various conditions, impacting the final flavor of the product.

Thermal Degradation

Thermal processing, such as cooking, can lead to the degradation of allyl propyl disulfide
and the formation of other volatile sulfur compounds.[8] High temperatures can cause the
cleavage of the disulfide bond and subsequent rearrangement reactions, leading to the
formation of mono-, tri-, and tetrasulfides, as well as cyclic sulfur compounds.[8] This can alter
the flavor profile from a sharp, pungent onion note to a more cooked, roasted, or even burnt
sulfur character.

pH Effects

The stability of allyl propyl disulfide can also be influenced by the pH of the food matrix. In
acidic or alkaline conditions, the rate of degradation may be accelerated.

Safety and Regulatory Status

Allyl propyl disulfide has been evaluated for safety by international regulatory bodies and is
approved for use as a flavoring agent in food.

« FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association as Generally
Recognized as Safe (GRAS), with FEMA number 4073.[6]
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o JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated allyl
propyl disulfide and concluded that there is "no safety concern at current levels of intake
when used as a flavouring agent”.[1]

o FDA: Itis listed by the U.S. Food and Drug Administration (FDA) as a food additive (flavoring
agent).

Conclusion

Allyl propyl disulfide is a cornerstone flavor compound in the food industry, providing the
characteristic and sought-after notes of onion and garlic. A thorough understanding of its
chemical properties, sensory profile, and behavior during food processing is essential for its
effective application. The detailed methodologies provided in this guide for its synthesis,
isolation, and analysis will be valuable tools for researchers and product developers. With its
established safety and regulatory acceptance, allyl propyl disulfide will continue to be a vital
ingredient in the creation of authentic and appealing savory food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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